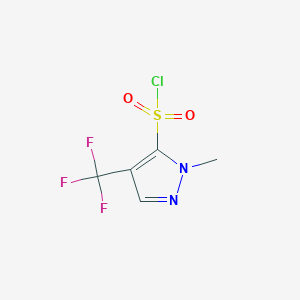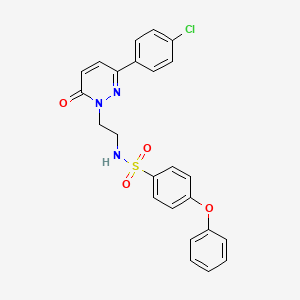![molecular formula C25H22N2O3 B2515903 N-mesitilacétamida de 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-il) CAS No. 942000-99-9](/img/structure/B2515903.png)
N-mesitilacétamida de 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-il)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide is a complex organic compound belonging to the dibenzoazepine family This compound features a dibenzoazepine core, which is a seven-membered heterocyclic structure fused with two benzene rings
Aplicaciones Científicas De Investigación
2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
Similar compounds, such as dibenz[c,e]azepines, have been widely employed as chiral or pro-chiral scaffolds for the construction of chiral catalysts for asymmetric synthesis or probes for chiral molecular recognition .
Mode of Action
It’s worth noting that in 1,1′-biphenylazepines, a similar class of compounds, the low phenyl–phenyl rotational barrier allows, at room temperature, a free interconversion of the two possible m and p atropisomeric forms . This makes this molecular system a unique probe for detection of molecular chirality because, when this moiety is linked to a chiral compound, a central-to-axial chirality induction occurs and the stereogenic center(s) of the substrate induces a preferred biphenyl twist in the azepine, making this chiral itself .
Biochemical Pathways
Similar compounds have been used as chiral ligands in organometallic catalysis and organocatalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzophenone-2-carboxylic acid with mesityl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent mixture of water and ethanol at elevated temperatures (around 75°C) for several hours . After the reaction, the product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings in the dibenzoazepine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine: A related compound with similar structural features but different substituents.
10,11-dihydro-5H-dibenzo[b,f]azepine: Another dibenzoazepine derivative used in the development of host materials for OLEDs.
Uniqueness
2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its mesityl and acetamide groups enhance its solubility and stability, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-15-12-16(2)23(17(3)13-15)26-22(28)14-27-24(29)20-10-6-4-8-18(20)19-9-5-7-11-21(19)25(27)30/h4-13H,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXBPALWFAHLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2515831.png)


![2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2515835.png)



![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2515841.png)
